molecular formula C13H15N7O B15117332 6-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-9H-purine

6-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-9H-purine

Cat. No.: B15117332
M. Wt: 285.30 g/mol
InChI Key: PFCACANXKOEARF-UHFFFAOYSA-N
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Description

6-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-9H-purine is a complex organic compound that features a purine core substituted with a piperidine ring and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-9H-purine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-9H-purine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated solvents, bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of 6-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The piperidine ring may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-9H-purine is unique due to the combination of the oxadiazole and piperidine moieties with the purine core. This unique structure may confer distinct biological properties and potential therapeutic applications .

Properties

Molecular Formula

C13H15N7O

Molecular Weight

285.30 g/mol

IUPAC Name

2-methyl-5-[1-(7H-purin-6-yl)piperidin-3-yl]-1,3,4-oxadiazole

InChI

InChI=1S/C13H15N7O/c1-8-18-19-13(21-8)9-3-2-4-20(5-9)12-10-11(15-6-14-10)16-7-17-12/h6-7,9H,2-5H2,1H3,(H,14,15,16,17)

InChI Key

PFCACANXKOEARF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C2CCCN(C2)C3=NC=NC4=C3NC=N4

Origin of Product

United States

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